![molecular formula C10H16O2 B13464078 3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a butyl group and a carboxylic acid functional group makes this compound versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as haloform reactions, can introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow photochemical reactions, to efficiently produce the bicyclo[1.1.1]pentane core.
化学反応の分析
Types of Reactions
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
科学的研究の応用
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, particularly in drug design and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The strained ring system of the bicyclo[1.1.1]pentane core can influence the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
類似化合物との比較
Similar Compounds
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Contains a phenyl group instead of a butyl group.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Features a methoxycarbonyl group in addition to the carboxylic acid group.
Uniqueness
3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The combination of the bicyclic structure and the butyl group provides distinct steric and electronic effects, making this compound valuable for specific applications in research and industry.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
3-butylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-9-5-10(6-9,7-9)8(11)12/h2-7H2,1H3,(H,11,12) |
InChIキー |
QLQFEPICHLNDCI-UHFFFAOYSA-N |
正規SMILES |
CCCCC12CC(C1)(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



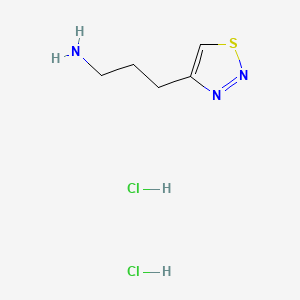
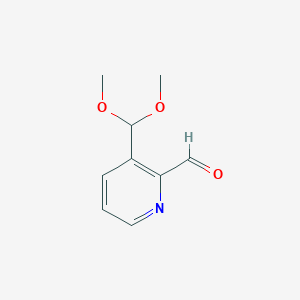
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
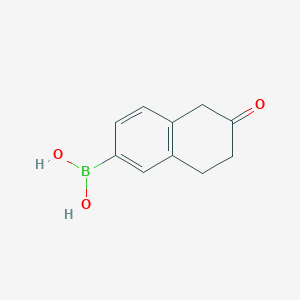

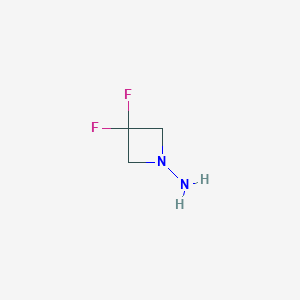
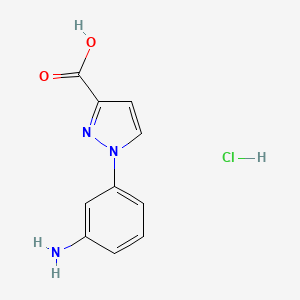
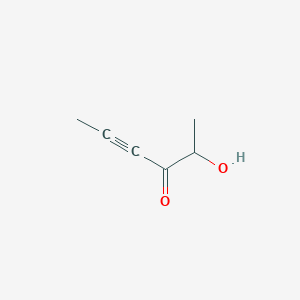
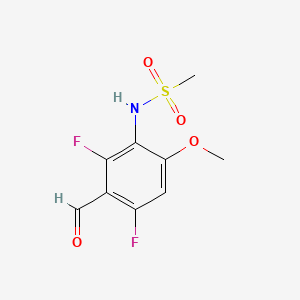
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
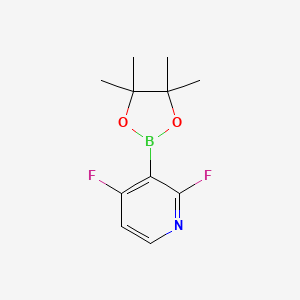
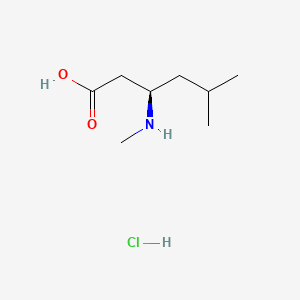
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
